(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5/c24-18-7-5-15(6-8-18)14-32-22-4-2-1-3-16(22)11-17(13-25)23(29)26-20-10-9-19(27(30)31)12-21(20)28/h1-12,28H,14H2,(H,26,29)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRWVYWPCRCQBT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the aromatic ring.
Cyanation: Incorporation of the cyano group.
Esterification: Formation of ester linkages.
Amidation: Conversion of esters to amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of (E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. It appears to inhibit the growth of tumor cells by targeting specific receptors and enzymes that promote cancer progression .
- Case Study : In a study involving a panel of 60 cancer cell lines, compounds similar to this compound exhibited significant antiproliferative activity, with some derivatives achieving IC50 values as low as 5.55 μM against lung cancer cells .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural components allow it to interact with inflammatory pathways effectively:
- Inflammatory Pathways : The presence of the nitrophenyl group is thought to enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of chronic inflammatory diseases .
- Research Findings : Experimental models have demonstrated that this compound can significantly lower markers of inflammation in tissues, suggesting a potential role in treating conditions such as arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Molecular Weight : At ~417 g/mol, the target exceeds Lipinski’s rule of five threshold (500 g/mol), similar to furan-containing analogs (e.g., 407–411 g/mol) .
- Solubility : The 2-hydroxy-4-nitrophenyl group may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., isobutylphenyl in CAS 329777-61-9 ).
Biological Activity
(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 429.44 g/mol. Its structure includes a cyano group, methoxy groups, and a hydroxyl group which are known to influence its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Inflammatory Pathways : The compound has shown promise in inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have demonstrated IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis in tumor cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities to targets involved in cancer progression and inflammation, such as the Epidermal Growth Factor Receptor (EGFR). These findings support the hypothesis that the compound could serve as a multi-target agent in cancer therapy .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of the compound in a rat model of inflammation. Treatment resulted in a significant decrease in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
- Anticancer Efficacy : In another study, this compound was tested against several cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the (4-fluorophenyl)methoxy group into the target compound?
- Methodological Answer : The (4-fluorophenyl)methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, reacting 2-hydroxybenzaldehyde derivatives with 4-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Intermediate purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the methoxy-substituted precursor.
Q. How can the E-configuration of the prop-2-enamide moiety be confirmed during synthesis?
- Methodological Answer : The E-configuration is confirmed using NOESY NMR to detect spatial proximity between the cyano group and adjacent aromatic protons. Additionally, X-ray crystallography (using SHELXL for refinement ) provides definitive stereochemical evidence. For example, a dihedral angle >150° between the cyano and enamide groups supports the E-isomer .
Q. What chromatographic techniques are effective for isolating the target compound from by-products?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (chloroform:methanol 9:1) effectively separate polar by-products like unreacted nitroaniline derivatives. For non-polar impurities, flash chromatography with dichloromethane:ethyl acetate (4:1) is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the hydroxy-nitro-phenyl group’s positional isomerism?
- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement identifies the nitro group’s position. For example, intermolecular hydrogen bonds between the hydroxyl and nitro groups (O–H···O–N distances <2.5 Å) stabilize the 2-hydroxy-4-nitro configuration. Discrepancies in NMR chemical shifts (e.g., δ 10.2 ppm for hydroxyl vs. δ 8.9 ppm for nitro protons) should align with crystallographic data .
Q. What strategies mitigate competing side reactions during the cyanoacetylation step?
- Methodological Answer : Cyanoacetylation of the aniline intermediate requires controlled stoichiometry (1:1.2 ratio of aniline to cyanoacetic acid) and a condensing agent like EDC/HOBt in dry THF at 0–5°C. Excess reagent leads to dimerization or over-acylation. Monitoring via LC-MS (ESI+, m/z ~450 [M+H]+) ensures reaction progress .
Q. How do solvent polarity and temperature influence the enamide’s kinetic vs. thermodynamic control?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor thermodynamic control, stabilizing the E-isomer through dipole interactions. Non-polar solvents (toluene) at high temperatures (>100°C) promote kinetic pathways, increasing Z-isomer formation. Time-resolved FT-IR (C=O stretch at ~1680 cm⁻¹) tracks isomerization dynamics .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and MS data when confirming molecular weight?
- Methodological Answer : Discrepancies often arise from residual solvents (e.g., DMF adducts in MS) or tautomerism in the NMR. For MS, high-resolution Q-TOF analysis (error <2 ppm) differentiates adducts. For NMR, deuterated DMSO resolves tautomeric shifts in the hydroxy-nitro-phenyl group .
Q. Why might X-ray data conflict with computational docking results for the fluorophenyl moiety’s orientation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
